An In-depth Technical Guide to 2-(2-Methylcyclopropyl)pyrimidin-4-amine (CAS 1483220-52-5)
An In-depth Technical Guide to 2-(2-Methylcyclopropyl)pyrimidin-4-amine (CAS 1483220-52-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-methylcyclopropyl)pyrimidin-4-amine (CAS 1483220-52-5), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its physicochemical properties, potential synthetic routes, reactivity, and analytical characterization based on the well-established chemistry of pyrimidines and cyclopropyl-containing molecules. This guide aims to serve as a valuable resource for researchers interested in utilizing this novel scaffold in their scientific endeavors.
Introduction and Physicochemical Properties
2-(2-Methylcyclopropyl)pyrimidin-4-amine is a unique molecule that combines the aromatic, electron-deficient pyrimidine core with a strained, lipophilic methylcyclopropyl group. This combination of structural features suggests its potential as a versatile building block in the design of novel bioactive compounds.
Chemical Identity
| Property | Value |
| Systematic Name | 2-(2-Methylcyclopropyl)pyrimidin-4-amine |
| CAS Number | 1483220-52-5 |
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol [1] |
| Chemical Structure | ![]() |
Predicted Physicochemical Properties
The following properties have been predicted using computational models and should be considered as estimates. Experimental verification is recommended.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (most basic) | 4.5 - 5.5 | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |
| cLogP | 1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Moderately soluble | Crucial for bioavailability and formulation development. |
| Polar Surface Area | ~50 Ų | Affects membrane permeability and interactions with biological targets. |
Structural Analysis
The key structural motifs of 2-(2-methylcyclopropyl)pyrimidin-4-amine are:
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Pyrimidine Ring: An aromatic heterocycle that is a common scaffold in numerous FDA-approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors.
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4-Amino Group: This group can act as a hydrogen bond donor and is a key feature in many biologically active pyrimidines, enabling interactions with protein targets.
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2-(2-Methylcyclopropyl) Group: The cyclopropyl ring introduces conformational rigidity and a three-dimensional character. The methyl group adds to its lipophilicity. Cyclopropyl groups are known to be metabolically stable and can improve the pharmacokinetic profile of drug candidates[2].
Synthesis and Reactivity
While a specific, published synthetic route for 2-(2-methylcyclopropyl)pyrimidin-4-amine has not been identified, a plausible pathway can be postulated based on established pyrimidine synthesis methodologies.
Postulated Synthesis
A common and versatile method for the synthesis of 2-substituted-4-aminopyrimidines involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent. A potential synthetic route is outlined below:
Caption: Postulated synthesis of 2-(2-Methylcyclopropyl)pyrimidin-4-amine.
Experimental Protocol (Hypothetical):
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Preparation of 2-Methylcyclopropanecarboxamidine: This intermediate can be synthesized from 2-methylcyclopropanecarbonitrile via the Pinner reaction or by reaction with ammonium chloride and a strong base.
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Condensation and Cyclization:
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To a solution of 2-methylcyclopropanecarboxamidine hydrochloride in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.
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Add a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane, to the reaction mixture.
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Heat the mixture under reflux for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification:
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-methylcyclopropyl)pyrimidin-4-amine.
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Predicted Reactivity
The chemical reactivity of 2-(2-methylcyclopropyl)pyrimidin-4-amine will be dictated by the pyrimidine ring and the amino substituent.
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Pyrimidine Ring: The pyrimidine ring is generally susceptible to nucleophilic aromatic substitution, particularly at the 4- and 6-positions if they are unsubstituted or bear a good leaving group. However, in this molecule, these positions are occupied by a hydrogen and an amino group, respectively, making direct substitution less likely under standard conditions. The nitrogen atoms can be protonated or alkylated.
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Amino Group: The exocyclic amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization. It can also participate in the formation of various heterocyclic systems.
Potential Applications in Research and Drug Development
The unique structural features of 2-(2-methylcyclopropyl)pyrimidin-4-amine make it an attractive scaffold for medicinal chemistry programs targeting a variety of diseases. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs with diverse biological activities, including anticancer, antiviral, and antibacterial agents[3][4][5].
Rationale for Use in Drug Discovery
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Structural Diversity: The 2- and 4-positions of the pyrimidine ring can be functionalized to generate a library of analogues for structure-activity relationship (SAR) studies.
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Improved Physicochemical Properties: The cyclopropyl group can enhance metabolic stability and cell permeability, and its three-dimensional nature can lead to improved binding affinity and selectivity for protein targets[2].
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Bioisosteric Replacement: The 2-(2-methylcyclopropyl) group can be considered a bioisostere for other small alkyl or aryl groups, potentially offering advantages in terms of potency, selectivity, or pharmacokinetic properties.
Potential Biological Targets
Based on the prevalence of the 2-aminopyrimidine scaffold in known kinase inhibitors, it is plausible that derivatives of 2-(2-methylcyclopropyl)pyrimidin-4-amine could exhibit activity against various protein kinases. Kinases are a major class of drug targets in oncology and inflammation.
Hypothetical Drug Discovery Workflow
Caption: A typical drug discovery workflow where this compound could be utilized.
Analytical Characterization (Hypothetical Data)
The following data are predictions based on the structure of the molecule and are intended to guide analytical method development.
Proposed Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Proton (¹H) Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyrimidine-H5 | 6.5 - 6.7 | d | 1H | H-5 of pyrimidine |
| Pyrimidine-H6 | 8.0 - 8.2 | d | 1H | H-6 of pyrimidine |
| NH₂ | 5.0 - 6.0 | br s | 2H | Amino protons |
| Cyclopropyl-CH | 1.5 - 1.8 | m | 1H | Methine proton on cyclopropane |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | m | 2H | Methylene protons on cyclopropane |
| Methyl-CH₃ | 1.0 - 1.3 | d | 3H | Methyl protons |
| Carbon (¹³C) Signal | Predicted Chemical Shift (ppm) | Assignment |
| Pyrimidine-C2 | 160 - 165 | C-2 of pyrimidine |
| Pyrimidine-C4 | 162 - 167 | C-4 of pyrimidine |
| Pyrimidine-C6 | 155 - 160 | C-6 of pyrimidine |
| Pyrimidine-C5 | 105 - 110 | C-5 of pyrimidine |
| Cyclopropyl-C | 15 - 25 | Cyclopropyl carbons |
| Methyl-C | 10 - 20 | Methyl carbon |
Mass Spectrometry (MS):
| Ion | m/z (calculated) | Fragmentation Pathway |
| [M+H]⁺ | 150.1026 | Molecular ion peak |
| [M-NH₂]⁺ | 133.0866 | Loss of the amino group |
| [M-C₃H₅]⁺ | 109.0635 | Loss of the cyclopropyl group |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3500 | N-H stretching (amine) |
| 2900 - 3000 | C-H stretching (aliphatic) |
| 1600 - 1650 | C=N and C=C stretching (pyrimidine ring) |
| 1550 - 1600 | N-H bending (amine) |
Conclusion
2-(2-Methylcyclopropyl)pyrimidin-4-amine is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique combination of a privileged pyrimidine scaffold and a metabolically robust cyclopropyl moiety makes it an attractive starting point for the development of novel therapeutic agents. While experimental data on this specific compound remains scarce, this technical guide provides a solid foundation for researchers to begin their investigations, from postulating synthetic strategies to predicting its chemical behavior and potential biological applications. Further experimental validation of the properties and activities discussed herein is highly encouraged to unlock the full potential of this intriguing molecule.
References
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PubChem. 4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine. National Center for Biotechnology Information. ([Link])
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Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery. ([Link])
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World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. ([Link])
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MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ([Link])
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PMC. Recent Advances in Pyrimidine-Based Drugs. ([Link])
Sources
- 1. 2-(2-Methylcyclopropyl)pyrimidin-4-amine | CymitQuimica [cymitquimica.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. wjarr.com [wjarr.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

